N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of histone acetyltransferase enzymes, which play a critical role in gene expression and regulation. CPTH6 has been shown to have promising effects in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.
Mechanism of Action
CPTH6 works by inhibiting the activity of histone acetyltransferase enzymes, which are responsible for adding acetyl groups to histone proteins. This process plays a critical role in gene expression and regulation. By inhibiting this process, CPTH6 can alter the expression of genes involved in various biological processes, including cell growth, proliferation, and differentiation.
Biochemical and physiological effects:
CPTH6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPTH6 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and administer to cells or animals. It has also been extensively studied, and its mechanism of action is well understood. However, CPTH6 has some limitations for lab experiments. It is a potent inhibitor of histone acetyltransferase enzymes, which play a critical role in gene expression and regulation. Therefore, it can have off-target effects and alter the expression of genes not involved in the biological process of interest.
Future Directions
There are several future directions for the study of CPTH6. One area of research is to investigate the potential use of CPTH6 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of CPTH6 in treating other diseases, such as autoimmune diseases and metabolic disorders. Additionally, future research could focus on developing more potent and selective inhibitors of histone acetyltransferase enzymes, with fewer off-target effects.
Synthesis Methods
CPTH6 can be synthesized using a multi-step process involving the reaction of 2-aminothiophene with various reagents to form the intermediate compound. This intermediate is then reacted with 4-cyanophenylacetic acid to form the final product. The synthesis method of CPTH6 has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
CPTH6 has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of CPTH6 is in cancer therapy. It has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferase enzymes, which are essential for cancer cell growth and proliferation. CPTH6 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
properties
IUPAC Name |
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c22-10-14-6-8-16(9-7-14)24-18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSQRKZBOYLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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